Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate
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Overview
Description
Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate is a chemical compound with the molecular formula C8H13BrO3 and a molecular weight of 237.09 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group attached to a cyclopentane ring. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate typically involves the bromination of a cyclopentane derivative followed by esterification. One common method includes the bromination of cyclopentanone to form 3-bromo-4-hydroxycyclopentanone, which is then esterified with ethanol in the presence of an acid catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromination and esterification processes helps in maintaining high efficiency and safety standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-azido-4-hydroxycyclopentane-1-carboxylate or 3-thiocyanato-4-hydroxycyclopentane-1-carboxylate.
Oxidation: Formation of 3-bromo-4-oxocyclopentane-1-carboxylate.
Reduction: Formation of ethyl 3-bromo-4-hydroxycyclopentane-1-methanol.
Scientific Research Applications
Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate is used in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Biology: As a probe to study enzyme mechanisms and metabolic pathways.
Industry: In the production of specialty chemicals and intermediates for agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-4-hydroxycyclopentane-1-carboxylate
- Ethyl 3-iodo-4-hydroxycyclopentane-1-carboxylate
- Ethyl 3-fluoro-4-hydroxycyclopentane-1-carboxylate
Uniqueness
Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H13BrO3 |
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Molecular Weight |
237.09 g/mol |
IUPAC Name |
ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H13BrO3/c1-2-12-8(11)5-3-6(9)7(10)4-5/h5-7,10H,2-4H2,1H3 |
InChI Key |
OBNDNQQYBNHDSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C(C1)Br)O |
Origin of Product |
United States |
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